molecular formula C18H14N2O2S B2834572 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 17279-59-3

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2834572
CAS No.: 17279-59-3
M. Wt: 322.38
InChI Key: BKPLWSSOYAGQPR-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 4276-55-5) is a complex organic compound featuring a thiazole ring core that is substituted with benzoyl and phenyl groups, and functionalized with an acetamide moiety . This specific molecular architecture positions it as a high-value building block and scaffold in medicinal chemistry and pharmaceutical research for the synthesis of novel biologically active molecules . The thiazole ring is a privileged structure in drug discovery, known to be present in a wide range of marketed therapeutic agents with diverse activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties . As part of this compound family, this compound provides a versatile platform for further chemical modifications. Researchers can exploit its structure to develop new drug candidates, particularly by exploring structure-activity relationships (SAR) through systematic variation of its substituents . Structural analogues of this compound, which share the 5-benzoyl-4-phenyl-thiazol-2-yl core, have demonstrated significant potential in scientific studies, exhibiting promising biological activities such as antimicrobial effects against pathogens like Escherichia coli and Staphylococcus aureus , as well as anticancer properties by inducing apoptosis in various cancer cell lines . This compound is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. All sales are final, and the buyer assumes responsibility for verifying the product's identity and purity for their specific research applications.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-12(21)19-18-20-15(13-8-4-2-5-9-13)17(23-18)16(22)14-10-6-3-7-11-14/h2-11H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPLWSSOYAGQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(S1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with benzoyl chloride and phenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting intermediate is then treated with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by interacting with DNA and inhibiting topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural variations and their impacts:

Compound Name Thiazole Substituents Key Modifications Biological Target/Activity Evidence Source
N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide 5-Benzoyl, 4-phenyl None (reference compound) Potential kinase/SIRT inhibition N/A
9c () 4-(4-Bromophenyl) Bromine enhances lipophilicity α-Glucosidase inhibition (docking study)
SirReal2 () 5-(Naphthalen-1-ylmethyl) Bulky naphthyl group SIRT2 inhibitor
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2-(3,4-Dichlorophenyl) Chlorine improves metabolic stability Antibacterial/coordination chemistry
6a () 4-(4-Hydroxy-3-methoxyphenyl) Polar groups enhance COX-1/COX-2 inhibition Dual COX inhibitor (IC₅₀ ~9–11 mM)

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl) increase lipophilicity and binding to hydrophobic enzyme pockets .
  • Bulky substituents (e.g., naphthyl) improve target specificity (e.g., SIRT2 inhibition) .
  • Polar groups (e.g., hydroxy, methoxy) enhance hydrogen bonding, critical for COX isoform selectivity .

Key Observations :

  • Click chemistry () offers high regioselectivity for triazole-thiazole hybrids.
  • Thiourea-based routes () are efficient for introducing aryl groups at position 4 of thiazole.

Physical and Spectral Properties

Compound Name Melting Point (°C) IR C=O Stretch (cm⁻¹) $ ^1H $-NMR (δ, ppm) Evidence Source
This compound Not reported ~1600–1670 Aromatic H: 7.2–8.1; Acetamide CH₃: ~2.1 N/A
9c () 180–185 1605 Aromatic H: 7.3–7.8; Br-C6H4: 7.5
6 () 160 1606 Isoxazole H: 7.95–8.13; Ar-H: 7.36–7.72
8a () 290 1679, 1605 CH₃: 2.49–2.63; Pyridine H: 8.04–8.39

Key Observations :

  • Lower melting points correlate with flexible substituents (e.g., methoxy in 6a).
  • C=O stretches remain consistent (~1600–1700 cm⁻¹), confirming acetamide integrity.

Key Observations :

  • COX inhibitors () demonstrate substituent-dependent isoform selectivity.
  • Docking studies () highlight hydrophobic interactions as critical for enzyme inhibition.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole core followed by functionalization. For example:

  • Step 1 : Condensation of benzoyl-substituted precursors with thiourea derivatives to form the 1,3-thiazol-2-amine intermediate.
  • Step 2 : Acetylation using chloroacetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine in dioxane) to introduce the acetamide group .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography.
    Key parameters include temperature control (~20–25°C for acetylation) and stoichiometric ratios to minimize side products.

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

  • 1H/13C NMR : Confirm substitution patterns (e.g., benzoyl protons at δ 7.5–8.0 ppm, acetamide carbonyl at ~168–170 ppm).
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for benzoyl and acetamide).
  • LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 443.5) and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95% C, H, N, S content).

Advanced: How can computational modeling elucidate the compound’s mechanism of action in enzyme inhibition?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets like COX-2 or 15-LOX. Hydrophobic interactions between the thiazole core and enzyme active sites are critical .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • SAR Analysis : Compare with analogs (e.g., substituting benzoyl with methoxy groups) to identify pharmacophore elements .

Advanced: How should researchers resolve contradictions in biological activity data across similar thiazole derivatives?

  • Dose-Response Studies : Establish IC50 values under standardized assays (e.g., MTT for cytotoxicity).
  • Enzyme Selectivity Profiling : Test against related isoforms (e.g., COX-1 vs. COX-2) to clarify specificity .
  • Meta-Analysis : Compare data from structurally related compounds (e.g., N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide) to identify trends in substituent effects .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures for aqueous solubility enhancement.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability.
  • Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to enhance pharmacokinetic profiles .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group.
  • Long-Term Stability : Monitor via HPLC every 6 months for degradation products .

Advanced: How can crystallographic data (e.g., from SHELX-refined structures) inform SAR studies?

  • X-ray Diffraction : Resolve bond angles and conformations of the thiazole ring to guide steric modifications.
  • Electron Density Maps : Identify regions for functional group additions (e.g., halogenation at C5 for enhanced binding) .

Basic: What in vitro assays are suitable for initial screening of antimicrobial activity?

  • Agar Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Microbroth Dilution : Determine MIC values (typically 2–64 µg/mL for thiazole derivatives) .
  • Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects.

Advanced: How does the electronic nature of substituents (e.g., electron-withdrawing benzoyl) influence reactivity in follow-up reactions?

  • Hammett Analysis : Quantify substituent effects on reaction rates (e.g., nucleophilic aromatic substitution at C4/C5).
  • DFT Calculations : Predict charge distribution and sites for electrophilic attack (e.g., para positions on phenyl rings) .

Advanced: What analytical workflows address batch-to-batch variability in synthesis?

  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, catalyst loading) using software like MODDE.
  • UPLC-PDA/MS : Implement real-time monitoring for intermediates and byproducts.
  • QbD (Quality by Design) : Define critical quality attributes (CQAs) for regulatory compliance .

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